molecular formula C17H12N4OS3 B2827365 N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 893989-97-4

N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2827365
CAS RN: 893989-97-4
M. Wt: 384.49
InChI Key: LSDMHHFRRSOUEN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, also known as BTPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structure-Activity Relationships

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. Modifications of its structure have been investigated to improve metabolic stability, specifically to reduce deacetylation on the benzothiazole amino substituent, showing the importance of structural variation in enhancing drug properties (Stec et al., 2011).

Antimicrobial and Antitumor Activities

Research into benzothiazole derivatives has shown promising antimicrobial and antitumor activities. Synthesis and investigation of various benzothiazole derivatives have demonstrated significant effects against microbial strains and cancer cell lines, highlighting the compound's potential in developing new therapeutic agents (Fahim & Ismael, 2019; Yurttaş, Tay, & Demirayak, 2015).

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety, derived from N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, have been synthesized and evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies offer insights into the potential use of such compounds in agricultural pest management (Fadda et al., 2017).

Synthetic Methodologies

Advancements in synthetic methodologies for creating benzothiazole derivatives have been reported, showcasing techniques for achieving ring annulated thiazolo[3,2-a]pyrimidinone products. These methods highlight the versatility of N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide as a building block in heterocyclic chemistry (Janardhan et al., 2014).

Ligand-Protein Interactions

Studies involving benzothiazolinone acetamide analogs, including N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, have focused on their ligand-protein interactions, showcasing the potential of these compounds in targeting specific biological pathways. This research underlines the importance of understanding molecular interactions in the development of new therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c22-15(19-17-18-11-4-1-2-5-14(11)25-17)10-24-16-8-7-12(20-21-16)13-6-3-9-23-13/h1-9H,10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDMHHFRRSOUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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